2-Pyridin-4-ylmethyl-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-4-ylmethyl-morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring via a methylene bridge. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-ylmethyl-morpholine typically involves the reaction of 4-pyridylmethyl chloride with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridin-4-ylmethyl-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Pyridin-4-ylmethyl-morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-ylmethyl-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with significant biological activity.
Piperidine: Widely used in medicinal chemistry for drug design.
Pyrimidine: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness: 2-Pyridin-4-ylmethyl-morpholine is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12H,5-8H2 |
InChI Key |
CHZMFVJBVUYAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.